![molecular formula C₁₅H₁₇NO₄ B1144902 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol CAS No. 1312706-18-5](/img/no-structure.png)

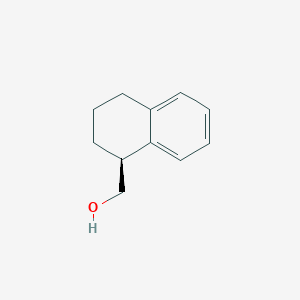

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves base-catalysed ring transformation of furyl-dihydroisoquinolines, leading to the formation of dihydropyrrolo[2,1-a]isoquinolines via a new synthesis pathway. The reaction mechanism and structural derivation are supported by spectroscopic data and the properties of the reaction products (Losel & Daniel, 1985).

Molecular Structure Analysis

The molecular structure of compounds related to 1-[5-(hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol and its derivatives can be analyzed through spectroscopic techniques such as LC-MS and NMR. These methodologies have enabled the identification and full characterization of new compounds, confirming their formation mechanisms (Douša et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving this compound often result in the formation of hydroxylated derivatives, which exhibit decreased toxicity and increased potential for therapeutic applications. The influence of substitution on toxicity and neuroprotective activity has been explored, showing that hydroxyl substitution decreases toxicity (Okuda, Kotake, & Ohta, 2003).

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

- Drug-Excipient Compatibility Testing : This compound has been identified as a degradation product in pharmaceutical formulations containing phenylephrine and saccharose, highlighting its relevance in drug stability studies (Douša et al., 2011).

- Neuroprotective Activity : Research indicates that derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, show neuroprotective activity, suggesting potential applications in treating neurological disorders like Parkinson's disease (Okuda, Kotake, & Ohta, 2003); (Okuda, Kotake, & Ohta, 2006).

Organic Chemistry

- Isoindolo[1,2-a]isoquinoline Alkaloids Synthesis : This compound is involved in the synthesis of isoindolo[1,2-a]isoquinoline alkaloids like Nuevamine and Jamtine via intramolecular Diels–Alder reactions, contributing to the field of synthetic organic chemistry (Zubkov et al., 2009).

- Furan Compounds Synthesis : It plays a role in the synthesis of various furan compounds, which are important intermediates in organic synthesis (Hirao et al., 1971).

Material Science

- Thermolysis of Alkylfuryl Alcohols : This compound emerges from the thermolysis of specific alkylfuryl alcohols, a process relevant in understanding the chemical properties and applications of these substances (Nelson & Hallen, 1987).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol is Serine hydroxymethyl transferase (SHMT) . SHMT is an enzyme that plays a crucial role in the metabolism of amino acids. It catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and methylene tetrahydrofolate .

Mode of Action

The compound interacts with its target, SHMT, by binding to it. This binding decreases the enzymatic activity of SHMT in a time- and dosage-dependent manner . The compound competes with phenyl-serine at the binding sites, leading to a decrease in the enzymatic activity of SHMT .

Biochemical Pathways

The interaction of the compound with SHMT affects the serine and glycine metabolic pathways. SHMT is a key enzyme in these pathways, and its inhibition can lead to changes in the levels of serine and glycine in the cell . The compound’s action also impacts the folate cycle, as SHMT is involved in the conversion of tetrahydrofolate to methylene tetrahydrofolate .

Result of Action

The binding of the compound to SHMT and the subsequent decrease in its enzymatic activity can lead to changes in the cellular levels of serine, glycine, and tetrahydrofolate. These changes can potentially affect various cellular processes, including protein synthesis and cell growth .

Biochemische Analyse

Biochemical Properties

1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol plays a significant role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The hydroxymethyl group in the compound can undergo oxidation to form aldehyde or carboxylic acid derivatives, which can further participate in various metabolic pathways . Additionally, the compound’s furan ring structure allows it to engage in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular responses, such as changes in cell proliferation, apoptosis, and differentiation. Furthermore, the compound’s impact on cellular metabolism includes the regulation of metabolic fluxes and the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to significant changes in cellular function and metabolic pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its laboratory use. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental stresses, such as high temperature or extreme pH . Long-term exposure to the compound has been associated with cumulative effects on cellular function, including potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low to moderate doses have been shown to exert beneficial effects, such as enhanced metabolic activity and improved cellular resilience to stress . At high doses, the compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key intermediates. The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, which regulate its intracellular concentration . Once inside the cell, it can bind to cytoplasmic and nuclear proteins, affecting its localization and accumulation . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization can influence its activity and function, as different cellular environments provide distinct biochemical contexts. For example, mitochondrial localization may enhance the compound’s role in regulating oxidative metabolism and energy production .

Eigenschaften

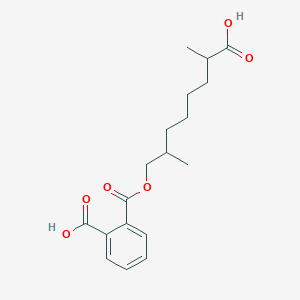

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol, which is synthesized from commercially available starting materials. The second intermediate is 5-(hydroxymethyl)-2-furfural, which is synthesized from furfural. The two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "Furfural", "Ammonium acetate", "Sodium borohydride", "Sodium hydroxide", "2,3-dihydroxybenzaldehyde", "Acetic anhydride", "Sulfuric acid", "Methanol", "Acetone", "Hydrochloric acid", "Sodium chloride", "Methanesulfonic acid", "Sodium carbonate", "Methyl iodide" ], "Reaction": [ "Synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol:", "Step 1: Furfural is converted to 5-(hydroxymethyl)-2-furfural using sodium borohydride and sodium hydroxide.", "Step 2: 2,3-dihydroxybenzaldehyde is condensed with acetic anhydride and sulfuric acid to form 2,3-diacetoxybenzaldehyde.", "Step 3: 2,3-diacetoxybenzaldehyde is reacted with ammonium acetate and sodium carbonate to form 2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol.", "Synthesis of 5-(hydroxymethyl)-2-furfural:", "Step 1: Furfural is reacted with methanol and hydrogen chloride to form methyl furfural.", "Step 2: Methyl furfural is reacted with methanesulfonic acid to form 5-(methoxymethyl)-2-furfural.", "Step 3: 5-(methoxymethyl)-2-furfural is hydrolyzed with sodium hydroxide to form 5-(hydroxymethyl)-2-furfural.", "Coupling of intermediates:", "2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol and 5-(hydroxymethyl)-2-furfural are coupled using a condensation reaction in the presence of methyl iodide and sodium carbonate to form 1-[5-(hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol." ] } | |

CAS-Nummer |

1312706-18-5 |

Molekularformel |

C₁₅H₁₇NO₄ |

Molekulargewicht |

275.3 |

Synonyme |

1,2,3,4-Tetrahydro-1-[5-(hydroxymethyl)-2-furanyl]-2-methyl-4,8-isoquinolinediol; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.